9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester
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Overview
Description
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester is a complex heterocyclic compound It is known for its unique structure that combines thiazole, thiophene, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component reaction involving acetoacetic ethyl ester, thiourea, and aromatic aldehydes . This reaction is catalyzed using sulfamic acid in ethanol solvent at 80°C, yielding 70-85% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Biginelli reaction’s scalability suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a scaffold for developing new compounds with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties.
Medicine: It is explored as a potential inhibitor for enzymes like RNase H, which is a target for HIV therapy.
Industry: Its unique structure makes it a candidate for materials science applications, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action of 9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and inhibiting its activity . This inhibition can prevent the replication of HIV, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolo(3,2-a)pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thieno(3,2-d)pyrimidine derivatives: These compounds are known for their kinase inhibitory activities and potential anticancer properties.
Uniqueness
9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
122945-81-7 |
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Molecular Formula |
C18H14N2O3S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 12-methyl-2-oxo-5-phenyl-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)15-12(19-18(20)25-14)9-13(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
JTVAQQMXXVWXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2S1)C |
Origin of Product |
United States |
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